molecular formula C31H41NO4 B11989354 N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide

Cat. No.: B11989354
M. Wt: 491.7 g/mol
InChI Key: DSSJWFWQVKAZBA-UHFFFAOYSA-N
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Description

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C31H41NO3 This compound is known for its unique structural properties, which include a naphthalene core substituted with hydroxyl and carboxamide groups, and a phenoxybutyl side chain with bulky tert-pentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxybutyl Intermediate: This step involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with 1-bromobutane under basic conditions to form the phenoxybutyl intermediate.

    Coupling with Naphthalene Derivative: The phenoxybutyl intermediate is then coupled with a naphthalene derivative, such as 1,4-dihydroxy-2-naphthoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenoxybutyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxybutyl derivatives.

Scientific Research Applications

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the bulky tert-pentyl groups may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1-hydroxynaphthalene-2-carboxamide
  • N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-3,4,5-trimethoxybenzamide

Uniqueness

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide stands out due to its dual hydroxyl groups on the naphthalene ring, which can participate in unique hydrogen bonding interactions and redox reactions. This distinguishes it from similar compounds that may lack these functional groups or have different substitution patterns.

Properties

Molecular Formula

C31H41NO4

Molecular Weight

491.7 g/mol

IUPAC Name

N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1,4-dihydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C31H41NO4/c1-7-30(3,4)21-15-16-27(25(19-21)31(5,6)8-2)36-18-12-11-17-32-29(35)24-20-26(33)22-13-9-10-14-23(22)28(24)34/h9-10,13-16,19-20,33-34H,7-8,11-12,17-18H2,1-6H3,(H,32,35)

InChI Key

DSSJWFWQVKAZBA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O)C(C)(C)CC

Origin of Product

United States

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